1-benzylazetidine-3,3-dicarboxylic Acid
Overview
Description
1-benzylazetidine-3,3-dicarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carboxylic Acids in Biochemical Processes
Carboxylic acids, including dicarboxylic acids, are fundamental in various biochemical and pharmacological processes. For instance, carboxylic acid functionalities are pivotal in enzyme catalysis, as seen in studies on pyridoxal 5'-phosphate-dependent enzymes, which are essential for synthesizing bioactive molecules such as dopamine, serotonin, and γ-aminobutyric acid (Paiardini et al., 2017)[https://consensus.app/papers/insights-emerging-investigations-human-group-pyridoxal-paiardini/d77b1881f94c5a6e9ce8fa0e9aaf1959/?utm_source=chatgpt]. These enzymes illustrate the importance of carboxylic acid derivatives in metabolic pathways and their potential as targets for therapeutic intervention in various diseases, including Parkinson's disease and diabetes.
Supramolecular Chemistry and Material Science
Carboxylic acid derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been highlighted for their role in supramolecular chemistry, showcasing the ability of these compounds to self-assemble into nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt]. This property is crucial for applications ranging from nanotechnology to biomedical applications, suggesting that derivatives of carboxylic acids like 1-benzylazetidine-3,3-dicarboxylic acid could find applications in designing novel materials with specific functionalities.
Pharmaceutical and Medicinal Chemistry
Carboxylic acids and their derivatives play a significant role in pharmaceutical sciences. The structure-related antioxidant, antimicrobial, and cytotoxic activities of certain carboxylic acids have been extensively studied (Godlewska-Żyłkiewicz et al., 2020)[https://consensus.app/papers/biologically-compounds-plants-structurerelated-godlewskażyłkiewicz/2905221c01105087ae482c2db4667c70/?utm_source=chatgpt], highlighting the importance of structural modifications in enhancing biological activities. This implies that modifications to the this compound structure could lead to compounds with significant biological activities, potentially useful in developing new therapeutic agents.
Environmental and Industrial Applications
The review on liquid-liquid extraction (LLX) of carboxylic acids (Sprakel & Schuur, 2019)[https://consensus.app/papers/developments-extraction-acids-perspective-sprakel/12922721bb5c5f818344f042b4f337d8/?utm_source=chatgpt] sheds light on the importance of carboxylic acids in industrial applications, particularly in the context of bio-based plastics. The ability to extract and purify carboxylic acids from aqueous streams is vital for their use as precursors in the synthesis of bioplastics, indicating potential industrial applications for derivatives of this compound in the future.
Mechanism of Action
Mode of Action
It’s known that carboxylic acids can undergo decarboxylation . When the acid has a double-bonded function attached to the α carbon, a cyclic elimination process appears to occur . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
It’s known that carboxylic acids can participate in various biochemical reactions, including decarboxylation .
Result of Action
It’s known that the compound can form metal-organic frameworks (mofs) that exhibit unique luminescence sensing towards fe3+ ions .
Properties
IUPAC Name |
1-benzylazetidine-3,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDWGQLVRSTJCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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